Acetic acid, chromium(3+) salt
Overview
Description
Acetic acid, chromium(3+) salt, also known as chromium(III) acetate, is a chemical compound formed by the reaction of acetic acid with chromium(III) ions. This compound is characterized by its green color and is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, chromium(3+) salt typically involves the reaction of chromium(III) oxide or chromium(III) hydroxide with acetic acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of chromium compounds in acetic acid, resulting in the formation of chromium(III) acetate.
Industrial Production Methods: In industrial settings, chromium(III) acetate is produced by reacting chromium(III) oxide with acetic acid in the presence of water. The reaction mixture is heated to facilitate the dissolution of chromium oxide, and the resulting solution is then evaporated to obtain chromium(III) acetate crystals .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, chromium(3+) salt undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents.
Substitution: Chromium(III) acetate can participate in ligand substitution reactions, where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or ascorbic acid.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Chromium(VI) compounds such as chromates.
Reduction: Chromium(III) compounds.
Substitution: Complexes with different ligands, depending on the substituting ligand used.
Scientific Research Applications
Acetic acid, chromium(3+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating certain medical conditions due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a mordant in textile dyeing.
Mechanism of Action
The mechanism of action of acetic acid, chromium(3+) salt involves its interaction with various molecular targets. In biological systems, chromium(III) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity or modify protein interactions, leading to various biological effects. The pathways involved include the modulation of glucose metabolism and the inhibition of certain metabolic enzymes .
Comparison with Similar Compounds
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) nitrate
- Chromium(III) hydroxide
Comparison: Acetic acid, chromium(3+) salt is unique due to its solubility in organic solvents and its ability to form stable complexes with various ligands. Unlike chromium(III) chloride and chromium(III) sulfate, which are primarily soluble in water, chromium(III) acetate can be used in non-aqueous systems, making it versatile for different applications .
Properties
IUPAC Name |
acetic acid;chromium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cr/c1-2(3)4;/h1H3,(H,3,4); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKGQMGLZKKGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cr] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17593-70-3 | |
Record name | Acetic acid, chromium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17593-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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